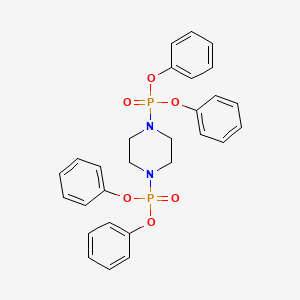
Tetraphenyl piperazine-1,4-diyldiphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyl piperazine-1,4-diyldiphosphonate is a phosphorus-nitrogen containing flame retardant. It is known for its high thermal stability and effectiveness in enhancing the flame retardancy of various polymers. This compound is particularly valuable in applications where high-temperature stability and flame retardancy are crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraphenyl piperazine-1,4-diyldiphosphonate can be synthesized through a multi-step process. One common method involves the reaction between phenol and triethylamine dissolved in methylene chloride with phosphoryl trichloride to form diphenyl chlorophosphate. This intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetraphenyl piperazine-1,4-diyldiphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorus-nitrogen compounds, while substitution can result in various substituted derivatives of this compound.
Scientific Research Applications
Tetraphenyl piperazine-1,4-diyldiphosphonate has a wide range of applications in scientific research:
Biology: Research is ongoing to explore its potential biological applications, including its interactions with biological molecules and potential use in biomedical devices.
Medicine: While not widely used in medicine, its flame retardant properties could be beneficial in developing safer medical devices and equipment.
Mechanism of Action
The flame retardant mechanism of tetraphenyl piperazine-1,4-diyldiphosphonate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound’s phosphorus-nitrogen structure plays a crucial role in this process, as it promotes char formation and enhances thermal stability .
Comparison with Similar Compounds
Similar Compounds
Aluminum diethylphosphinate: Another phosphorus-based flame retardant known for its high efficiency.
Melamine polyphosphate: A nitrogen-based flame retardant often used in combination with other flame retardants for synergistic effects.
Uniqueness
Tetraphenyl piperazine-1,4-diyldiphosphonate is unique due to its combination of phosphorus and nitrogen, which provides superior flame retardancy and thermal stability compared to other flame retardants. Its ability to form a stable char layer at high temperatures makes it particularly valuable in applications requiring high-performance flame retardancy .
Properties
Molecular Formula |
C28H28N2O6P2 |
|---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
1,4-bis(diphenoxyphosphoryl)piperazine |
InChI |
InChI=1S/C28H28N2O6P2/c31-37(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)29-21-23-30(24-22-29)38(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
GUBDKOZOFLSTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















